molecular formula C14H17FO3 B8036322 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene

3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene

Cat. No. B8036322
M. Wt: 252.28 g/mol
InChI Key: GFHQIRLIVHBJEX-UHFFFAOYSA-N
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Patent
US07148243B2

Procedure details

To a suspension of methyltriphenylphosphonium bromide (14.3 g, 40 mmol) in THF (250 ml) at room temperature and under nitrogen was added 16 ml (40 mmol) of 2.5 M n-BuLi. To the almost obtained solution was then added 3-[1,1-(ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde (10 g, 39.5 mmol) in THF (30 ml). The reaction mixture was then stirred at room temperature for 2 h and poured into a mixture of hexanes and brine. The organic phase was washed two times with brine and one time with water. After evaporation of the solvent, the residue was filtered through a funnel filled with alumina (aluminium oxide 90 acc. Brockmann from Merck) and eluting with EtOAc 1 and hexanes 9 in order to remove the formed triphenylphosphonium oxide. Evaporation of the organic solvent gave a residue which was finally purified on silica gel eluting with EtOAc 1 and hexanes 9 to give 6.9 g (70%) of the title compound with a purity of 94.5% as determined by capillary GC.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
3-[1,1-(ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[CH2:6]1[CH2:23][O:22][C:8]([C:11]2[C:12]([O:20][CH3:21])=[C:13]([C:16]([F:19])=[CH:17][CH:18]=2)[CH:14]=O)([CH2:9][CH3:10])[O:7]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.[Cl-].[Na+].O>[CH2:6]1[CH2:23][O:22][C:8]([C:11]2[C:12]([O:20][CH3:21])=[C:13]([C:16]([F:19])=[CH:17][CH:18]=2)[CH:14]=[CH2:2])([CH2:9][CH3:10])[O:7]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
3-[1,1-(ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde
Quantity
10 g
Type
reactant
Smiles
C1OC(CC)(C=2C(=C(C=O)C(=CC2)F)OC)OC1
Step Three
Name
Quantity
14.3 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed two times with brine and one time with water
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
FILTRATION
Type
FILTRATION
Details
the residue was filtered through a funnel
ADDITION
Type
ADDITION
Details
filled with alumina (aluminium oxide 90 acc. Brockmann from Merck)
WASH
Type
WASH
Details
eluting with EtOAc 1 and hexanes 9 in order
CUSTOM
Type
CUSTOM
Details
to remove the formed triphenylphosphonium oxide
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic solvent
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was finally purified on silica gel eluting with EtOAc 1 and hexanes 9

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1OC(CC)(C=2C(=C(C=C)C(=CC2)F)OC)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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